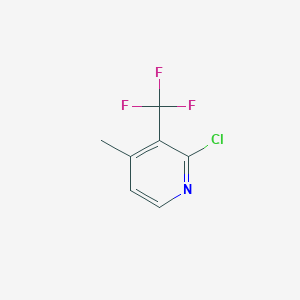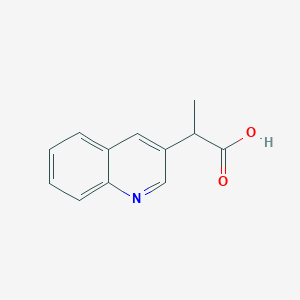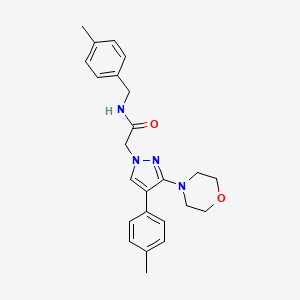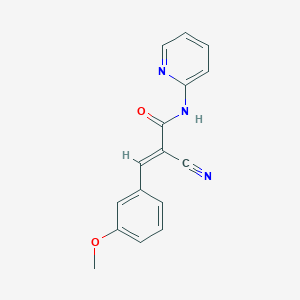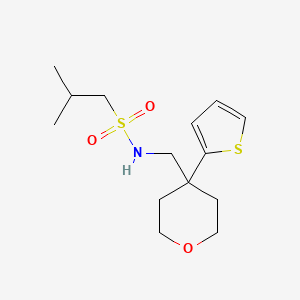
2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Heterocyclic Compound Synthesis
The thiophene and tetrahydro-2H-pyran components of the compound are notable for their roles in synthesizing heterocyclic compounds. For instance, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides serve as precursors to heterocyclic o-quinodimethanes, important for synthesizing a wide range of materials with potential applications in organic electronics and pharmacology (Chaloner et al., 1992).
Surface-active Agents
The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants highlight the relevance of sulfonamide groups in creating compounds with unique surface-active properties. These findings are significant for applications in detergents, emulsifiers, and other products requiring surface tension modification (Yoshimura et al., 2006).
Antibacterial Applications
Antibacterial Compound Development
The incorporation of a sulfonamido moiety into heterocyclic compounds has been explored for its antibacterial properties. New heterocyclic compounds containing sulfonamido groups have been synthesized and evaluated for their potential as antibacterial agents, demonstrating the medicinal chemistry applications of sulfonamide functional groups (Azab et al., 2013).
Chemical Spectroscopy and Analysis
Spectroscopic Analysis
The study of chiral thiophene sulfonamide and its vibrational circular dichroism (VCD), Raman optical activity (ROA), IR, and Raman spectra provide insights into the structural and stereoelectronic properties of such compounds. This research aids in understanding the chiroptical properties of sulfonamide-containing compounds, which is valuable for the development of optically active materials or drugs (Rode et al., 2017).
Propriétés
IUPAC Name |
2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-12(2)10-20(16,17)15-11-14(5-7-18-8-6-14)13-4-3-9-19-13/h3-4,9,12,15H,5-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLSNACXUSOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)
![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

